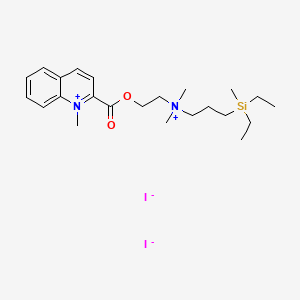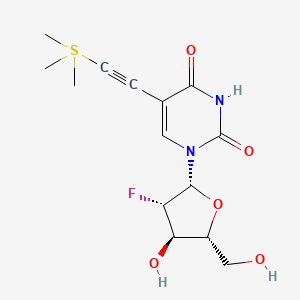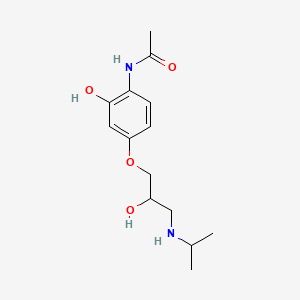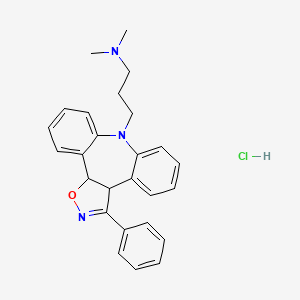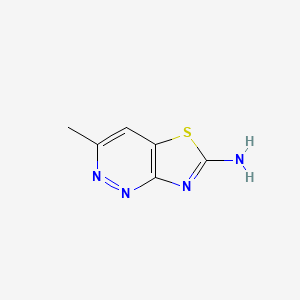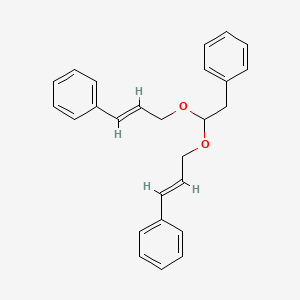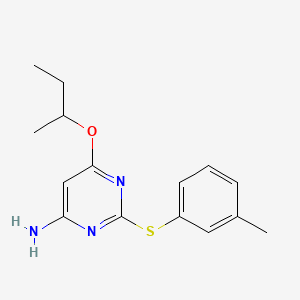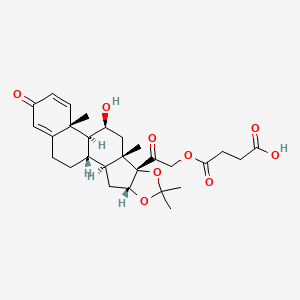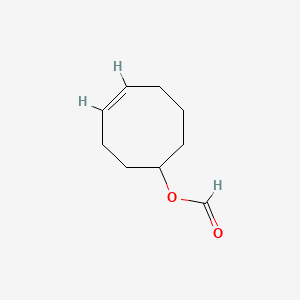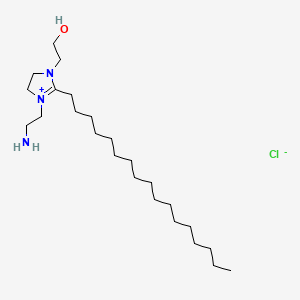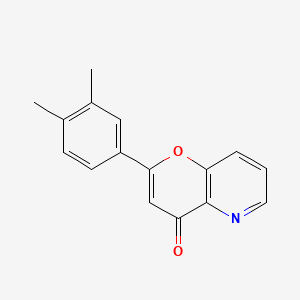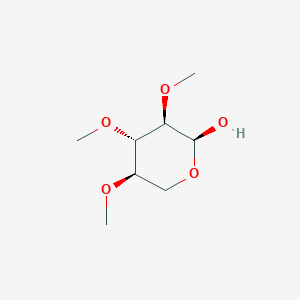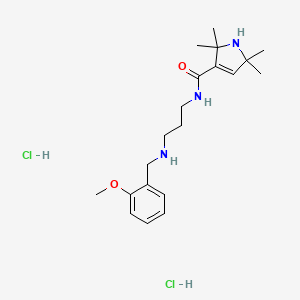
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a complex organic compound that belongs to the class of pyrrole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The starting materials might include pyrrole derivatives and various reagents for functional group modifications. Common reaction conditions could involve:
Catalysts: Acid or base catalysts to facilitate the reaction.
Solvents: Organic solvents like dichloromethane or ethanol.
Temperature: Reactions might be carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include:
Continuous flow reactors: For better control over reaction conditions.
Purification techniques: Such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrrole-3-carboxamide derivatives can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
1H-Pyrrole-3-carboxamide derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential as enzyme inhibitors or receptor agonists.
Medicine: Investigated for their therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as catalysts in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole-3-carboxamide derivatives often involves interaction with specific molecular targets, such as:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptor sites to modulate biological pathways.
Pathways: Involvement in signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2-carboxamide: Another pyrrole derivative with similar biological activities.
2,5-Dihydro-1H-pyrrole-3-carboxamide: A structurally related compound with different functional groups.
Uniqueness
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((2-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is unique due to its specific functional groups and molecular structure, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
102131-89-5 |
|---|---|
Fórmula molecular |
C20H33Cl2N3O2 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
N-[3-[(2-methoxyphenyl)methylamino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C20H31N3O2.2ClH/c1-19(2)13-16(20(3,4)23-19)18(24)22-12-8-11-21-14-15-9-6-7-10-17(15)25-5;;/h6-7,9-10,13,21,23H,8,11-12,14H2,1-5H3,(H,22,24);2*1H |
Clave InChI |
SVPKYRRKVCTFSC-UHFFFAOYSA-N |
SMILES canónico |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC=CC=C2OC)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


